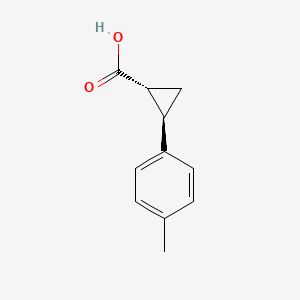

(1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

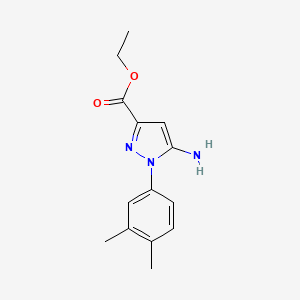

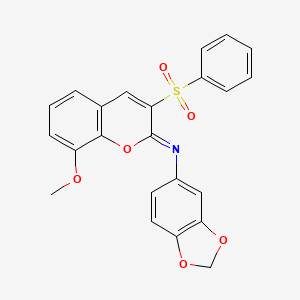

“(1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid” is a cyclopropane derivative. Cyclopropane is a type of organic compound where carbon atoms are arranged in a ring, and ‘p-Tolyl’ indicates a toluene group attached to the ring. The ‘carboxylic acid’ part suggests the presence of a -COOH group.

Synthesis Analysis

The synthesis of cyclopropane derivatives often involves reactions like the Simmons-Smith reaction, where an alkene is converted into a cyclopropane. The presence of the toluene and carboxylic acid groups might require additional steps or different synthetic routes.Molecular Structure Analysis

The molecule likely has a three-membered ring (cyclopropane) with a toluene group and a carboxylic acid group attached. The (1R,2R) notation indicates the stereochemistry of the molecule, i.e., the spatial arrangement of the groups around the cyclopropane ring.Chemical Reactions Analysis

Cyclopropane rings are known to be reactive due to their ring strain. They can undergo reactions like ring-opening. The carboxylic acid group might participate in typical acid-base reactions or could be involved in condensation reactions.Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the functional groups present in the molecule. For instance, the presence of a carboxylic acid group might make the compound acidic. The compound is likely to be solid at room temperature.Wissenschaftliche Forschungsanwendungen

Biotechnological Applications

In biotechnology, compounds similar to (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid are explored for their utility in producing valuable chemicals via biotechnological routes. For example, lactic acid, produced through the fermentation of sugars present in biomass, serves as a precursor for several chemicals like pyruvic acid, acrylic acid, and 1,2-propanediol, highlighting the potential for cyclopropane-carboxylic acids in green chemistry and sustainable production processes (Gao, Ma, & Xu, 2011).

Materials Science

In materials science, research on poly(lactic-co-glycolic acid) (PLGA) emphasizes the relevance of carboxylic acid derivatives in developing biodegradable polymers. These studies focus on understanding the mechanical and physical properties affecting the stability, degradation, and recyclability of PLGA, which can inform the development of materials based on (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid (Fredenberg, Wahlgren, Reslow, & Axelsson, 2011).

Organic Chemistry

In organic chemistry, the study of 1-methylcyclopropene highlights the significance of cyclopropane derivatives in inhibiting ethylene action, demonstrating the potential application of similar compounds in agriculture to enhance the shelf life and quality of fruits and vegetables (Blankenship & Dole, 2003).

Pharmacology

Research in pharmacology explores the potential therapeutic applications of compounds with carboxylic acid functionalities. For instance, studies on glycyrrhetinic acids, which share a carboxylic acid group similar to that in (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid, demonstrate their wide range of biological activities, including anti-inflammatory and anticancer effects, suggesting possible pharmacological applications for cyclopropane-carboxylic acids (Hussain et al., 2018).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. Standard lab safety procedures should be followed when handling it.

Zukünftige Richtungen

The future directions would largely depend on the context in which this compound is being studied, such as its potential applications in material science, medicinal chemistry, etc.

Please note that this is a general analysis based on the name of the compound. For a detailed and accurate analysis, experimental data and further studies would be required. If you have access to a scientific database or a library, you might be able to find more specific information. If you’re planning to synthesize or work with this compound, please consult with a qualified chemist or a supervisor.

Eigenschaften

IUPAC Name |

(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-2-4-8(5-3-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGYDDATWSBNEG-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methoxybenzamide](/img/structure/B2604675.png)

![6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B2604681.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2604692.png)

![8'-((dimethylamino)methyl)-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2604698.png)